(1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine
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Overview
Description
4-Chloro-N-(3-phenylallylidene)aniline is a Schiff base compound derived from the condensation of 4-chloroaniline and cinnamaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-phenylallylidene)aniline typically involves the reaction of 4-chloroaniline with cinnamaldehyde in an ethanol solvent under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . The product is then purified using column chromatography on silica gel with a petroleum ether/ethyl acetate mixture .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-phenylallylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: 4-chloroaniline and cinnamaldehyde.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-(3-phenylallylidene)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use in developing new antimicrobial agents to combat antibiotic resistance.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-phenylallylidene)aniline involves its ability to form stable complexes with metal ions, which can disrupt microbial cell processes. The compound’s antimicrobial activity is attributed to its interaction with microbial enzymes and proteins, leading to inhibition of their function . Molecular docking studies have shown that the compound can bind to active sites of enzymes, further elucidating its mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-phenylallylidene)aniline derivatives: Compounds with different substituents on the phenyl ring.
Other Schiff bases: Compounds derived from different aldehydes and aniline derivatives.
Uniqueness
4-Chloro-N-(3-phenylallylidene)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
15286-50-7 |
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Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H |
InChI Key |
ZXZVTWCIZIOXIQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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